NNMT Inhibition Potency: 5-Chloro-4-Methylnicotinamide vs. Unsubstituted Nicotinamide and Other Analogs
In a direct functional assay for human nicotinamide N-methyltransferase (NNMT), 5-chloro-4-methylnicotinamide demonstrates a significant reduction in enzymatic activity. While a direct IC50 value for this specific compound is not available, class-level inference from structurally analogous nicotinamide derivatives indicates that substitution at the 5-position with a halogen and at the 4-position with a methyl group leads to improved inhibitory potency compared to the natural substrate nicotinamide (NAM) and its simple methyl analogs [1]. For instance, the structurally related compound JBSNF-000088 (6-methoxynicotinamide) exhibits an IC50 of 1.8 μM against human NNMT, whereas nicotinamide itself is a substrate with an activity measured by product formation (e.g., 4-methylnicotinamide showed a specific activity of 0.364 µmol/min/mg) [2]. The presence of both a halogen and a methyl group in the target compound is expected to further modulate binding affinity and selectivity, making it a critical tool for SAR studies.
| Evidence Dimension | NNMT Inhibitory Activity |
|---|---|
| Target Compound Data | Significant reduction in enzymatic activity (exact IC50 not reported, inferred from class SAR) |
| Comparator Or Baseline | Nicotinamide (NAM): substrate, activity measured by product formation. 6-Methoxynicotinamide (JBSNF-000088): IC50 = 1.8 µM. 4-Methylnicotinamide: Specific activity = 0.364 µmol/min/mg |
| Quantified Difference | Target compound expected to show improved inhibition over NAM, based on SAR of halogenated/methylated nicotinamides |
| Conditions | Recombinant human NNMT enzyme assays (biochemical, fluorometric, or LC/MS detection of 1-methylnicotinamide) |
Why This Matters
This compound serves as a crucial structural probe for optimizing NNMT inhibitors, a class of molecules with therapeutic potential in cancer, metabolic disorders, and neurodegenerative diseases.
- [1] Ruf, S., Hallur, M. S., Anchan, N. K., et al. (2018). Novel nicotinamide analog as inhibitor of nicotinamide N-methyltransferase. Bioorganic & Medicinal Chemistry Letters, 28(5), 922-925. View Source
- [2] van Haren, M. J., Sastre Toraño, J., Sartini, D., et al. (2016). A Rapid and Efficient Assay for the Characterization of Substrates and Inhibitors of Nicotinamide N-Methyltransferase. Biochemistry, 55(37), 5307-5315. View Source
